molecular formula C20H16N2 B1633934 1,4-Bis(4-vinylpyridyl)benzene CAS No. 3095-81-6

1,4-Bis(4-vinylpyridyl)benzene

Cat. No. B1633934
CAS RN: 3095-81-6
M. Wt: 284.4 g/mol
InChI Key: QRZWEROLVZUPJH-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,4-Bis(4-vinylpyridyl)benzene” is a chemical compound with the molecular formula C20H16N2 . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of coordination polymers involving transition metals, namely [Co(suc)(1,4-bib)(H2O)2]n (1), [Mn(suc)(1,4-bib)(H2O)2]n (2), [Cd(suc)(1,4-bib)]n (3) (H2suc = succinic acid, 1,4-bib = 1,4-bis(1H-imidazol-4-yl)benzene), has been synthesized under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C20H16N2 . More detailed structural information may be obtained through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactions of compounds similar to “this compound” have been studied. For example, the reactions of (P)2PtCl2 with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide gave (P)2Pt(C≡CC6H4C≡CH)2 [P= PPh3, ½ (Ph2PC5H4)2Fe (dppf)] in high yields .

Scientific Research Applications

Photoluminescent Properties

1,4-Bis(4-vinylpyridyl)benzene and related compounds have been explored for their photoluminescent properties. For instance, 1,4-Bis-(α-cyano-4-methoxystyryl)benzene and its derivatives demonstrate high photoluminescence, with their emission spectra varying significantly between crystalline solids and molecular solutions, indicating potential applications in dye and lighting technologies (Lowe & Weder, 2002).

Aggregation-Induced Emission

Some derivatives of this compound exhibit aggregation-induced emission (AIE) characteristics. The solid-state emission of these compounds can be modulated by altering their side chains, which could be utilized in advanced material science and optoelectronics (An et al., 2010).

Luminescent and Paramagnetic Polymers

Polymers derived from this compound exhibit unique properties like luminescence and paramagnetism. Such polymers could find applications in fields like sensor technology and advanced materials research (Trofimov et al., 2010).

Antioxidant Activity

Compounds related to this compound have been studied for their antioxidant activities. Some of these compounds have shown promising results in radical scavenging activities, indicating potential applications in pharmaceuticals and nutraceuticals (Lavanya, Padmavathi, & Padmaja, 2014).

Optical and Electronic Properties

The substitution position on compounds similar to this compound can significantly influence their molecular packing, electronic structure, and aggregate emission properties. This is crucial in the development of materials for electronic and photonic devices (Li et al., 2012).

Polymer Synthesis and Characterization

Derivatives of this compound have been used in the synthesis of various polymers, exhibiting characteristics like thermal transitions and fluorescence, relevant to the development of thermoplastic elastomers and other advanced materials (Gaedda & Weber, 2006).

Electrochromic Conducting Polymers

The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers,related to this compound, has been explored for creating electrochromic conducting polymers. These polymers exhibit low redox switching potentials and high stability in the conducting state, making them suitable for applications in smart windows, displays, and other electronic devices (Sotzing, Reynolds, & Steel, 1996).

Catalytic Synthesis Applications

The palladium(0)-catalyzed synthesis involving derivatives of this compound has been studied. This synthesis process is important in creating complex organic molecules, which can be used in pharmaceuticals and organic electronics (Massacret et al., 1999).

Organic Light-Emitting Diodes (OLEDs)

Compounds structurally related to this compound have been used in the development of OLEDs. These materials act as efficient hole-blocking layers in OLEDs, improving the device performance and efficiency, crucial for next-generation display and lighting technologies (Wang et al., 2001).

Antimicrobial Activity

Some derivatives of this compound exhibit significant antimicrobial activity, which can be utilized in developing new antimicrobial agents for medical and environmental applications (Lavanya, Reddy, Padmavathi, & Padmaja, 2014).

Cross-Conjugated Polymers

The ruthenium-catalyzed synthesis of cross-conjugated polymers using derivatives of this compound has been explored. These polymers have potential applications in the field of conductive materials and nanotechnology (Londergan, You, Thompson, & Weber, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Diisopropylbenzene, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for “1,4-Bis(4-vinylpyridyl)benzene” could involve its use in the development of new materials. For instance, a simple 1,4-bis(imidazolyl)benzene system has been shown to change its color, radical activity, and magnetic behavior with photoirradiation .

properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZWEROLVZUPJH-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3095-81-6
Record name Pyridine, 4,4'-(p-phenylenedivinylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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